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Methyl 1,3-thiazolidine-2-carboxylate

Proline dehydrogenase Mechanism-based inactivation Flavoenzyme covalent modification

Researchers studying proline metabolism require a thiazolidine probe that irreversibly inactivates PRODH without generating cysteine interference. Methyl 1,3-thiazolidine-2-carboxylate (CAS 33305-07-6) is the 2-carboxylate regioisomer enabling covalent FAD modification (kmax=91.4 s⁻¹, PDB 6VZ9). • Irreversible PRODH inactivation validated by stopped-flow kinetics • Oxidation yields stable Δ4-thiazoline-2-carboxylate; no free cysteine release • Methyl ester prodrug enables cellular permeability • Typically supplied as HCl salt; ≥97% purity; ambient shipping

Molecular Formula C5H9NO2S
Molecular Weight 147.20 g/mol
Cat. No. B8808630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,3-thiazolidine-2-carboxylate
Molecular FormulaC5H9NO2S
Molecular Weight147.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1NCCS1
InChIInChI=1S/C5H9NO2S/c1-8-5(7)4-6-2-3-9-4/h4,6H,2-3H2,1H3
InChIKeyIEYXUDKJVHYWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,3-Thiazolidine-2-Carboxylate: Identity & Core Characteristics


Methyl 1,3-thiazolidine-2-carboxylate (CAS 33305-07-6; synonym: thiazolidine-2-carboxylic acid methyl ester) is a five-membered saturated N,S-heterocyclic building block with molecular formula C₅H₉NO₂S and molecular weight 147.20 g/mol [1]. It is the methyl ester of thiazolidine-2-carboxylic acid (T2C, β-thiaproline), a naturally occurring sulfur-containing proline analogue generated from glyoxylate and cysteamine [2]. The compound is typically supplied as the hydrochloride salt (CAS 33305-08-7, MW 183.66 g/mol, mp ≈158 °C decomposition) to enhance handling and storage stability . Its computed XLogP3-AA of 0.3, single hydrogen bond donor, four hydrogen bond acceptors, and topological polar surface area of 63.6 Ų position it favourably within Lipinski's Rule of Five for drug-like chemical space [1].

1
PRODH mechanism-based probe: T2C scaffold enables covalent FAD inactivation
2
Non-cysteine-liberating metabolic fate: stable thiazoline product formation
3
Methyl ester prodrug handle: supports cellular permeability for target engagement

Methyl 1,3-Thiazolidine-2-Carboxylate: Positional Isomerism & Ester-Acid Divergence


Methyl 1,3-thiazolidine-2-carboxylate cannot be treated as a commodity thiazolidine building block. The position of the carboxylate ester on the thiazolidine ring—at C-2 versus C-4—creates fundamentally divergent biochemical behaviour, metabolic fate, and enzyme recognition [1]. Unlike its 4-carboxylate positional isomer (methyl thiazolidine-4-carboxylate), the 2-carboxylate regioisomer places the sulfur atom adjacent to the ester-bearing carbon, enabling mechanism-based covalent inactivation of proline dehydrogenase (PRODH) via FAD modification that the 4-isomer cannot perform [1][2]. Furthermore, oxidation of the 2-carboxylate scaffold by PRODH generates a stable Δ4-thiazoline-2-carboxylate species, whereas the 4-carboxylate isomer is metabolised onward to free cysteine [1]. This positional isomerism, combined with the distinct physicochemical properties of the methyl ester relative to the free carboxylic acid (XLogP3-AA 0.3 vs. predicted pKa ~1.38 for T2C acid) [3], means that interchange with a positional isomer or a non-esterified analogue will produce different reactivity, metabolic outcome, and potentially misleading experimental results.

Target Compound
Methyl 1,3-thiazolidine-2-carboxylate
Covalent PRODH inactivator; stable thiazoline product; no PYCR activity; β-thiaproline core
Substitute / Analog Risk
4-Carboxylate positional isomer
Substrate only for PRODH; generates cysteine; PYCR substrate; mechanism differs
Free acid (T2C) without ester
Ionized at physiological pH; membrane permeability context may differ significantly

Methyl 1,3-Thiazolidine-2-Carboxylate: Quantitative Differentiation vs Analogs


PRODH Covalent Inactivation: T2C vs T4C

The thiazolidine-2-carboxylate (T2C) core—the acid form of the target methyl ester—acts as a mechanism-based inactivator of proline dehydrogenase (PRODH), forming a covalent adduct with the N5 atom of the FAD cofactor. This irreversible modification is confirmed by X-ray crystallography at 1.52 Å resolution (PDB 6VZ9), showing strong electron density for the T2C-FAD adduct with a large butterfly bend angle indicating the FAD is locked in the 2-electron reduced state [1]. In contrast, thiazolidine-4-carboxylate (T4C) is processed by the same PRODH active site as a substrate only—it does not form a covalent FAD adduct [2]. Stopped-flow kinetic data further show that l-T2C reduces PutA-bound FAD with a maximal rate constant (kmax) of 91.4 ± 10.8 s⁻¹, approximately 2-fold faster than l-proline (43.4 ± 5.7 s⁻¹), and with a Kd (9.1 ± 3.4 mM) approximately 5-fold tighter than l-proline (48 ± 17 mM) [2]. This covalent inactivation mechanism is unique to the 2-carboxylate scaffold and has no counterpart in the 4-carboxylate isomer.

PRODH Covalent Inactivation
Head-to-head
T2C: kmax = 91.4 ± 10.8 s⁻¹, Kd = 9.1 ± 3.4 mM; covalent FAD adduct (PDB 6VZ9, 1.52 Å). T4C: substrate only, no covalent adduct. Proline: kmax = 43.4 ± 5.7 s⁻¹, Kd = 48 ± 17 mM.
Supports irreversible PRODH probe design; mechanism absent in 4-carboxylate isomer.
Stopped-flow; Sinorhizobium meliloti PutA domain; FAD reduction at 450 nm.
Proline dehydrogenase Mechanism-based inactivation Flavoenzyme covalent modification

Divergent PRODH Oxidation Products: T2C vs T4C

When processed by the PRODH domain of PutA, the two positional isomers follow completely different metabolic routes. l-T4C oxidation leads to ring opening and cysteine formation, providing a mechanism for cysteine delivery. In contrast, l-T2C oxidation generates an apparently stable Δ4-thiazoline-2-carboxylate species that does not proceed to cysteine and does not serve as a substrate for the downstream GSALDH enzyme [1]. Steady-state kinetic analysis shows both isomers have comparable KM values (l-T2C: 0.22 ± 0.05 mM; l-T4C: 0.24 ± 0.08 mM), approximately 30-fold lower than l-proline (7.7 ± 1.8 mM), resulting in ~20–30-fold higher catalytic efficiencies [1]. Despite similar binding affinity, the divergent product outcome—stable unsaturated heterocycle vs. free amino acid—means the two scaffolds trigger fundamentally different biochemical consequences in cellular systems.

Oxidation Product Divergence
Head-to-head
T2C oxidation: stable Δ4-thiazoline-2-carboxylate. T4C oxidation: cysteine. Both show KM ~0.2 mM, ~30-fold lower than proline (~7.7 mM).
Metabolic fate context is critical: T2C avoids cysteine liberation entirely.
SmPutA PRODH domain; T2C kcat = 0.7 s⁻¹; T4C kcat = 1.2 s⁻¹.
Thiazolidine metabolism Proline catabolism Metabolic fate divergence

PYCR Substrate Specificity: T2C Inactive vs T4C

Human pyrroline-5-carboxylate reductase isozymes (PYCR1 and PYCR2) display absolute discrimination between the 2-carboxylate and 4-carboxylate thiazolidine scaffolds. Kinetic characterization demonstrated that both PYCR1 and PYCR2 exhibit significant dehydrogenase activity with l-T4C as substrate (PYCR2: catalytic efficiency 136 M⁻¹ s⁻¹; PYCR1: 13.7 M⁻¹ s⁻¹). However, no activity whatsoever was observed with DL-thiazolidine-2-carboxylate, indicating that the sulfur atom at the 4-position is critical for PYCR substrate recognition [1]. This represents a binary yes/no functional distinction: T4C is a competent substrate for both human PYCR isozymes; T2C is completely inert. This substrate specificity gate means that methyl 1,3-thiazolidine-2-carboxylate-derived species will not enter the PYCR-mediated metabolic pathway that converts T4C to cysteine.

PYCR Substrate Specificity
Head-to-head
T2C (DL-): no activity with human PYCR1 or PYCR2. T4C (L-): PYCR2 kcat/KM = 136 M⁻¹ s⁻¹; PYCR1 kcat/KM = 13.7 M⁻¹ s⁻¹.
Binary specificity: T2C completely bypasses PYCR-dependent cysteine pathway.
Human isozymes; NAD(P)+ as hydride acceptor.
Pyrroline-5-carboxylate reductase Thioproline metabolism Enzyme substrate specificity

Protein Synthesis Inhibition: T2C vs T4C

In a direct comparative study across multiple protein synthesizing systems (E. coli, rat liver, rabbit reticulocyte), thiazolidine-2-carboxylic acid (β-thiaproline, the free acid of the target methyl ester) consistently exhibited higher inhibitory activity than thiazolidine-4-carboxylic acid (γ-thiaproline). Both compounds act as competitive inhibitors of proline and are activated and transferred to tRNAᴾʳᵒ by aminoacyl-tRNA synthetases. However, β-thiaproline additionally inhibits leucine incorporation in mammalian systems and impairs polypeptide chain elongation after incorporation, as demonstrated by puromycin-based experiments [1]. The study explicitly concluded that 'in almost all the reactions and mainly in the whole protein synthesizing systems, β-thiaproline shows an higher inhibitory activity' relative to γ-thiaproline [1]. This establishes a rank-order potency advantage for the 2-carboxylate scaffold in translation inhibition applications.

Protein Synthesis Inhibition
Head-to-head
β-thiaproline (T2C) consistently ranked higher inhibitory activity than γ-thiaproline (T4C) in E. coli, rat liver, and rabbit reticulocyte systems. Impairs polypeptide chain elongation.
Reported rank-order context supports T2C selection for translation inhibition studies.
In vitro multi-system study; proline/leucine incorporation assays; IC50 not specified.
Protein synthesis inhibition Proline analog Aminoacyl-tRNA synthetase

Methyl Ester vs Free Acid: Lipophilicity & Permeability

The methyl ester derivative of thiazolidine-2-carboxylic acid offers a quantifiable lipophilicity advantage over the parent free acid. The methyl ester (free base) has a computed XLogP3-AA of 0.3, a logP of approximately 0.14, and LogD (pH 7.4) of 0.14 [1][2]. The free acid (thiazolidine-2-carboxylic acid, CAS 16310-13-7) has a predicted pKa of 1.38 ± 0.20 and exists predominantly in ionized form at physiological pH, with water solubility described as 'very faint turbidity' . The methyl ester masks the ionisable carboxylic acid group, reducing hydrogen bond donor count and increasing passive membrane permeability—a strategy employed in cysteine prodrug design where methyl ester derivatives (e.g., Z2197, Z2199) of thiazolidine carboxylic acids demonstrate antifibrotic efficacy in the hamster bleomycin lung fibrosis model [3]. The ester can undergo hydrolytic cleavage in vivo to regenerate the active T2C moiety, providing a tunable prodrug activation profile.

Ester Lipophilicity Advantage
Cross-study
Methyl ester: XLogP3-AA = 0.3, LogD (pH 7.4) = 0.14. Free acid: pKa ~1.38; predominantly ionized at physiological pH.
Ester form supports cellular permeability; ionization context may differ for free acid.
Computed properties; PubChem / Chembase. Hydrolysis regenerates active T2C.
Prodrug design Lipophilicity Membrane permeability Ester hydrolysis

Methyl 1,3-Thiazolidine-2-Carboxylate: Key Application Scenarios


PRODH Chemical Probe Development for Cancer Metabolism

The T2C scaffold's unique mechanism-based covalent inactivation of PRODH—confirmed by X-ray crystallography (PDB 6VZ9, 1.52 Å) and stopped-flow kinetics showing FAD reduction at kmax = 91.4 s⁻¹ [1]—makes methyl 1,3-thiazolidine-2-carboxylate the appropriate starting material for designing irreversible PRODH chemical probes. The 4-carboxylate positional isomer cannot achieve this covalent modification and is unsuitable for this application. The methyl ester provides the membrane permeability needed for cellular PRODH engagement studies, with the ester moiety serving as a hydrolytically cleavable prodrug handle.

Non-Cysteine-Liberating Thioproline Metabolism Studies

When experimental protocols demand a thiazolidine scaffold that does not generate free cysteine upon enzymatic oxidation, the 2-carboxylate scaffold is mandatory. As demonstrated by Mao et al. (2021), PRODH oxidation of T4C yields cysteine, whereas T2C oxidation produces a stable Δ4-thiazoline-2-carboxylate species that cannot serve as a cysteine source [2]. This metabolic fate divergence—combined with the complete lack of PYCR substrate activity for T2C [3]—ensures that methyl 1,3-thiazolidine-2-carboxylate-derived probes can be used orthogonally in systems where cysteine background must be eliminated.

Proline Antagonism in Translation Inhibition Assays

For in vitro translation studies in E. coli, mammalian liver, or reticulocyte systems where proline incorporation must be maximally inhibited, the 2-carboxylate scaffold (β-thiaproline core) provides superior inhibitory activity compared to the 4-carboxylate isomer (γ-thiaproline) [4]. Methyl 1,3-thiazolidine-2-carboxylate serves as the precursor for generating the active β-thiaproline species via ester hydrolysis, offering researchers a procurement path to the more potent proline antagonist for ribosomal incorporation and chain elongation impairment studies.

ACE Inhibitor Fragment-Based Design & Peptide Mimetics

The thiazolidine-2-carboxylic acid (Thz) moiety exhibits angiotensin-converting enzyme (ACE) inhibitor activity in vivo, as documented across multiple vendor technical datasheets citing primary pharmacological evidence . Methyl 1,3-thiazolidine-2-carboxylate provides a versatile building block for fragment-based ACE inhibitor optimisation, with the methyl ester enabling facile further derivatisation via amidation, transesterification, or nucleophilic substitution at the ester position. The computed compliance with Lipinski's Rule of Five (MW 147.20, XLogP3-AA 0.3, single HBD, TPSA 63.6 Ų) supports its use as a lead-like fragment [5].

Application
Selection Property
Validation Focus
PRODH probe development
Covalent FAD inactivation mechanism
Cellular PRODH target engagement
Non-cysteine metabolic studies
Stable thiazoline product; no PYCR turnover
Cysteine-free metabolic fate confirmation
Translation inhibition assays
β-thiaproline core; ranked inhibitory activity
Chain elongation impairment endpoints
ACE inhibitor fragment design
Drug-like fragment; methyl ester handle
ACE inhibition assay context

Research-use only. Selection properties require independent validation in target system.

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